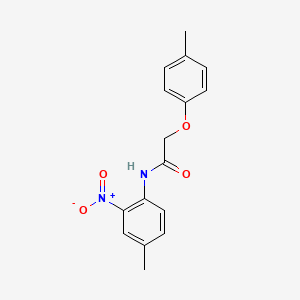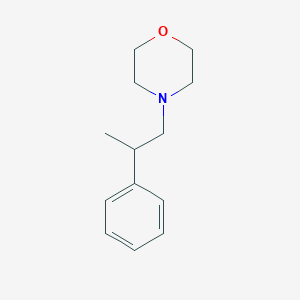
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide, also known as MNA-715, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of anilide derivatives, which have shown promising results in various fields of research, including pharmacology, biotechnology, and materials science. In
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields of scientific research. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. In biotechnology, this compound has been used as a ligand for the selective separation of proteins and enzymes, as well as a fluorescent probe for the detection of biological molecules. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound may reduce the production of prostaglandins and thereby reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, this compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide is its high purity and high yield, which make it suitable for large-scale production and use in lab experiments. Another advantage is its low toxicity and high bioavailability, which make it a safer and more effective alternative to other anti-inflammatory and analgesic drugs. However, one limitation of this compound is its relatively high cost compared to other compounds with similar properties, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide. One direction is the further optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation-related diseases. Additionally, the use of this compound as a fluorescent probe for the detection of biological molecules could be further explored, as well as its potential applications in materials science. Overall, the study of this compound has the potential to lead to new discoveries and innovations in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide involves a multistep reaction process that starts with the reaction of 4-methyl-2-nitroaniline with 4-methylphenol in the presence of a base catalyst, such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-6-13(7-4-11)22-10-16(19)17-14-8-5-12(2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPYGIPJYJMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)

![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)

![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)

![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)